2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
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Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide” is a chemical compound with the molecular formula C24H27FN4O4 . It is categorized under heterocycles, impurities, pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an isoxazole ring, a phthalazine ring, and an acetamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.49 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.
Scientific Research Applications
Catalyst-Free Annulations and Synthesis of 1,2-Dihydroquinolines
- Application : Researchers have successfully achieved catalyst-free annulations of compound A under mild conditions. Specifically, the reaction of compound A with sulfur ylides results in the synthesis of various 1,2-dihydroquinolines with generally high yields .
Synthetic Auxin and Intermediate in Zonisamide Synthesis
- Application : 2-(benzo[d]isoxazol-3-yl)acetic acid, an intermediate in the synthesis of zonisamide (an antiepileptic drug), is a synthetic auxin. Compound A shares a similar structure and may also exhibit auxin-like properties .
Polysubstituted 2,3-Dihydropyrroles via [3+2]-Annulations
- Application : When compound A reacts with α,β-unsaturated imines, it affords a broad scope of polysubstituted 2,3-dihydropyrroles with high efficiency. These compounds have potential applications in organic synthesis, bioactive molecule design, and materials science .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(9-14-13-7-3-4-8-16(13)25-22-14)19-10-15-11-5-1-2-6-12(11)18(24)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHHCWUIIDCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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